molecular formula C14H23N3O B15055014 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B15055014
M. Wt: 249.35 g/mol
InChI Key: XDNHGSVXAKTAKL-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, with the molecular formula C14H23N3O . The 1,2,4-oxadiazole scaffold is a privileged structure in pharmaceutical research due to its versatility as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates . This particular scaffold has emerged as a significant class of heterocyclic compounds with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a attractive core for developing novel therapeutic agents . Derivatives structurally similar to this compound, specifically those featuring a 5-(piperidin-4-yl)-1,2,4-oxadiazole core, have recently been identified as a novel class of potent agonists for the human Caseinolytic Protease P (HsClpP) . Activation of HsClpP is a promising anticancer strategy, as it disrupts mitochondrial protein homeostasis, leading to the degradation of respiratory chain components and ultimately inducing apoptosis in cancer cells such as hepatocellular carcinoma . This suggests a potential research application for this compound in oncology and molecular pharmacology studies. The synthetic route for such 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclodehydration reaction of an amidoxime precursor with a carboxylic acid derivative, often under basic conditions . Researchers can employ modern techniques like microwave-assisted synthesis and transition-metal catalysis to improve efficiency and scalability . This product is intended for research and further chemical development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2

InChI Key

XDNHGSVXAKTAKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole with key analogs:

Compound Name Position 5 Substituent Position 3 Substituent Key Properties/Activities Reference
This compound Cyclohexyl Piperidin-4-ylmethyl High lipophilicity; potential CNS activity due to piperidine N/A
5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 54608-93-4) Cyclohexyl 4-Nitrophenyl Electron-withdrawing nitro group; likely reduced bioavailability
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 442571-86-0) Cyclohexyl 3-Nitrophenyl Similar to 4-nitrophenyl analog; meta-substitution may alter binding
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Methyl Piperidin-4-ylmethyl Lower lipophilicity; improved solubility compared to cyclohexyl
5-(Methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole Methoxymethyl Piperidin-4-yl Polar substituent enhances aqueous solubility; potential for H-bonding

Physicochemical and Pharmacokinetic Properties

  • In contrast, methoxymethyl or methyl substituents (e.g., 5-(methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole) balance lipophilicity and solubility .
  • Solubility and Basicity : Piperidine’s basic nitrogen (pKa ~11) enhances water solubility at physiological pH, a property shared by analogs like 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole .

Biological Activity

5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H24N4OC_{16}H_{24}N_{4}O with a molecular weight of 284.39 g/mol. The compound features a cyclohexyl group and a piperidine moiety, contributing to its unique biological profile.

Research indicates that oxadiazole derivatives exhibit various mechanisms of action depending on their structural modifications. The presence of the piperidine ring in this compound suggests potential interactions with neurotransmitter systems and other molecular targets involved in inflammation and cancer pathways.

Anticancer Activity

  • Cytotoxic Effects : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines with IC50 values in the micromolar range .
  • Mechanistic Insights : Flow cytometry assays indicated that these compounds activate apoptotic pathways involving p53 expression and caspase activation .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of oxadiazoles. For example, compounds in this class have been evaluated using carrageenan-induced paw edema models in rats, showing significant inhibition of edema comparable to standard anti-inflammatory drugs like indomethacin .

Phosphodiesterase Inhibition

Some studies suggest that oxadiazole derivatives may act as inhibitors of phosphodiesterases (PDEs), particularly PDE4B2. For instance, a related compound exhibited an IC50 value of 5.28 µM against PDE4B2, indicating potential use in treating respiratory diseases such as asthma and COPD .

Data Tables

Activity Cell Line/Model IC50 Value Reference
CytotoxicityCEM-13Micromolar range
CytotoxicityMCF-7Micromolar range
Anti-inflammatoryCarrageenan-induced edemaSignificant inhibition
PDE InhibitionPDE4B25.28 µM

Case Studies

  • Case Study on Cancer Cell Lines : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that the compound significantly reduced inflammation in animal models when compared to control treatments. The results suggested a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step protocols:

Nucleophile Preparation : Start with substituted carboxylic acids (e.g., aryl/aralkyl acids). Convert them to hydrazides via esterification and hydrazinolysis. Cyclize with carbon disulfide to form 1,3,4-oxadiazole-2-thiol intermediates .

Electrophile Synthesis : Prepare 4-methylpiperidine derivatives (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) through sulfonylation and bromination .

Coupling Reaction : React the oxadiazole nucleophile with the electrophilic piperidine derivative in DMF using LiH as a base. Monitor progress via TLC and purify via recrystallization (e.g., methanol) .

Q. Key Reagents :

  • DMF (solvent), LiH (base), ice-cold NaOH (precipitation).
    Critical Step : Ensure stoichiometric balance between nucleophile and electrophile to avoid side products.

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, oxadiazole ring vibrations at 950–980 cm⁻¹) .
  • 1H-NMR : Assign protons via splitting patterns. For example:
    • Piperidine methyl group: δ 1.2–1.4 ppm (singlet).
    • Cyclohexyl protons: δ 1.5–2.1 ppm (multiplet) .
  • EI-MS : Confirm molecular weight via [M⁺] peaks. Expect m/z ~330–350 for typical derivatives .
    Validation : Compare spectral data with synthetic intermediates (e.g., 4a-o in ).

Q. What standard biological assays evaluate its antibacterial potential?

Methodological Answer:

  • Agar Dilution Method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton agar (concentration range: 1–256 µg/mL) .
  • MIC Determination : Define minimum inhibitory concentration (MIC) as the lowest concentration with no visible growth after 18–24 hours at 37°C .
    Controls : Use ciprofloxacin (1 µg/mL) as a positive control and DMSO as a solvent control.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Vary Substituents : Modify the cyclohexyl group (e.g., replace with aryl or heteroaryl) and the piperidine methyl group (e.g., introduce bulkier alkyl chains) .

  • Bioactivity Correlation : Compare MIC values (antibacterial) or IC50 (enzyme inhibition) across derivatives. For example:

    Substituent (R)MIC (S. aureus)IC50 (DNA gyrase)
    Cyclohexyl8 µg/mL12 nM
    Phenyl32 µg/mL45 nM
    Key Insight : Bulky substituents at the oxadiazole 5-position enhance target affinity .

Q. What molecular docking strategies predict its interaction with bacterial targets?

Methodological Answer:

  • Target Selection : Use bacterial enzymes (e.g., DNA gyrase, PDB ID: 1KZN) .
  • Software : AutoDock Vina with Lamarckian genetic algorithm. Set parameters: grid size 60×60×60 Å, exhaustiveness=20.
  • Analysis : Prioritize compounds with hydrogen bonds to Asp81 (DNA gyrase) and hydrophobic interactions with Val167 .
    Validation : Compare docking scores (ΔG) with experimental IC50 values.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Identification : Check substituent electronic effects (e.g., electron-withdrawing groups reduce activity in some assays ).
  • Assay Standardization : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and growth media.
  • Dose-Response Curves : Generate EC50 values with 95% confidence intervals to quantify potency variability .

Q. What methods improve its aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form hydrochloride salts (improves solubility >10-fold) .
  • Co-Solvents : Use 10% PEG-400 or 5% DMSO in PBS.
  • Cyclodextrin Complexation : Prepare a 1:2 molar ratio with β-cyclodextrin, confirmed by phase solubility studies .

Q. How to assess metabolic stability in preclinical models?

Methodological Answer:

  • Liver Microsome Assay : Incubate compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor degradation via HPLC-MS over 60 minutes .
  • Metabolite ID : Use Q-TOF MS to detect hydroxylated or N-dealkylated products.
    Key Parameter : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

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